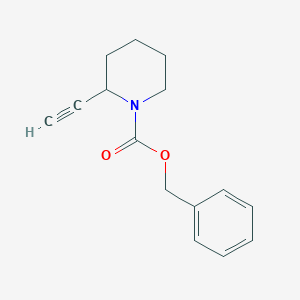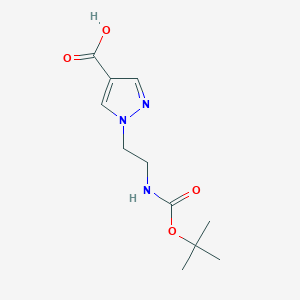
Benzyl 2-ethynylpiperidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
“Benzyl 2-ethynylpiperidine-1-carboxylate” has a molecular weight of 243.3 g/mol. It contains a total of 38 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis
“Benzyl 2-ethynylpiperidine-1-carboxylate” has a molecular weight of 243.31 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Application 1: Histone Deacetylase Inhibitors
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate has been studied for its potential as a novel histone deacetylase (HDAC) inhibitor . HDAC inhibitors are a new class of potential therapeutic cancer agents .
- Methods of Application/Experimental Procedures : The synthesis of this compound involved a key coupling reaction. The key fragments are the amine·HCl salt and the acids, which were smoothly coupled by using ethyl (dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in high yield .
- Results/Outcomes : The in vitro growth inhibitory potency of the new compounds exhibits good HDAC activity .
Application 2: Synthesis of Carboxylic Acid Esters
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate can be used in the synthesis of carboxylic acid esters . Carboxylic acid esters are important in many fields, including the synthesis of organic material compounds, drug molecules, and natural products .
- Methods of Application/Experimental Procedures : The synthesis of carboxylic acid esters involves the use of carboxylic acids as electrophiles or nucleophiles in reactions. Condensation reagents or catalysts connect the carboxylic acids with the alcohols to afford the corresponding esters .
- Results/Outcomes : The synthesis of carboxylic acid esters is a central research topic in organic chemistry, and the development of efficient synthesis methods using carboxylic acids is still ongoing .
Application 3: Fungicidal Activity
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate has been used in the design of novel strobilurin fungicides . Strobilurins are an important class of agricultural fungicides inspired by natural products isolated from wood-rot Basidiomycetes fungi .
- Methods of Application/Experimental Procedures : A series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates were designed based on the principle of biologically active splicing and the receptor target structure .
- Results/Outcomes : The fungicidal activity results show that this class of compounds has excellent fungicidal activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder and puccinia polysora .
Application 4: Synthesis of Benzyl Ethers and Esters
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate can be used in the synthesis of benzyl ethers and esters . This synthesis involves a key coupling reaction .
- Methods of Application/Experimental Procedures : The synthesis of benzyl ethers and esters involves the use of 2-benzyloxy-1-methylpyridinium triflate . This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Results/Outcomes : The synthesis of benzyl ethers and esters is a central research topic in organic chemistry, and the development of efficient synthesis methods using carboxylic acids is still ongoing .
Application 5: Antimicrobial Activities
- Summary of Application : Benzyl 2-ethynylpiperidine-1-carboxylate has been used in the design of novel antimicrobial agents . These agents have been synthesized using a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .
- Methods of Application/Experimental Procedures : The synthesis of these antimicrobial agents involves a series of reactions between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results/Outcomes : The synthesized antimicrobial agents have shown notable therapeutic importance .
Propiedades
IUPAC Name |
benzyl 2-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-14-10-6-7-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJCDCGAUVDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-ethynylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)
![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)






![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)



